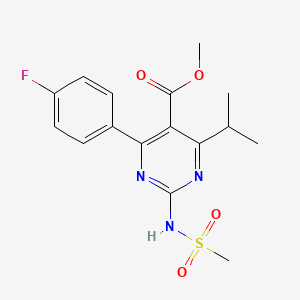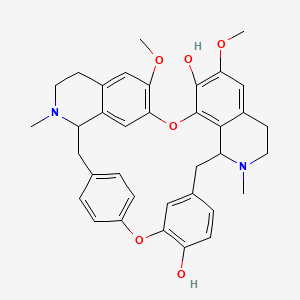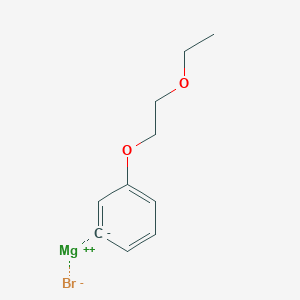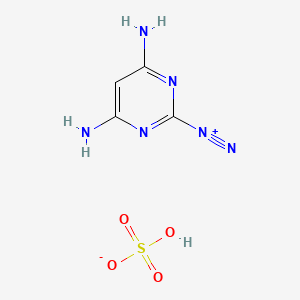![molecular formula C10H14Cl2O3Si B13421724 [4-(Dichloromethyl)phenyl]-trimethoxysilane](/img/structure/B13421724.png)
[4-(Dichloromethyl)phenyl]-trimethoxysilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Dichloromethyl)phenyl]-trimethoxysilane is an organosilicon compound that features a phenyl ring substituted with a dichloromethyl group and a trimethoxysilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dichloromethyl)phenyl]-trimethoxysilane typically involves the reaction of 4-(dichloromethyl)phenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
[4-(Dichloromethyl)phenyl]-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The dichloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxysilane group can be hydrolyzed to form silanols, which can further condense to form siloxanes.
Oxidation and Reduction: The phenyl ring and the dichloromethyl group can undergo oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilane group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the dichloromethyl group.
Hydrolysis: Silanols and siloxanes.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学研究应用
[4-(Dichloromethyl)phenyl]-trimethoxysilane has several applications in scientific research:
Material Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a functional material in biomedical devices.
作用机制
The mechanism of action of [4-(Dichloromethyl)phenyl]-trimethoxysilane involves its ability to form covalent bonds with other molecules through its reactive trimethoxysilane group. This reactivity allows it to interact with various molecular targets, including organic and inorganic substrates. The dichloromethyl group can also participate in chemical reactions, further enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
Phenyltrimethoxysilane: Lacks the dichloromethyl group, making it less reactive in certain substitution reactions.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group instead of a dichloromethyl group, resulting in different reactivity and applications.
Uniqueness
The presence of both the dichloromethyl group and the trimethoxysilane group in [4-(Dichloromethyl)phenyl]-trimethoxysilane makes it a unique compound with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and form strong bonds with different substrates sets it apart from similar compounds.
属性
分子式 |
C10H14Cl2O3Si |
|---|---|
分子量 |
281.20 g/mol |
IUPAC 名称 |
[4-(dichloromethyl)phenyl]-trimethoxysilane |
InChI |
InChI=1S/C10H14Cl2O3Si/c1-13-16(14-2,15-3)9-6-4-8(5-7-9)10(11)12/h4-7,10H,1-3H3 |
InChI 键 |
AHRQFLMNBCIWBE-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](C1=CC=C(C=C1)C(Cl)Cl)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(5-Fluoro-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13421650.png)












